1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-23-15(3)13-17(24)18(20(23)25)19(16-5-9-21-10-6-16)22-11-7-14(2)8-12-22/h5-6,9-10,13-14,19,24H,4,7-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANPAXYTRDKDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCC(CC3)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and condensation reactions. Specific methods may vary, but generally include:
- Starting Materials : Pyridine derivatives and piperidine derivatives.
- Reagents : Alkylating agents, bases (e.g., NaOH), and solvents (e.g., ethanol).
- Conditions : Reactions are often conducted under reflux or at room temperature depending on the step.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives containing pyridine and piperidine rings have shown significant antiproliferative effects against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains showed effective inhibition, particularly against Gram-positive bacteria.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Approximately 70% |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urine |
Toxicity and Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity.
Scientific Research Applications
Drug Discovery
This compound plays a pivotal role in the development of pharmaceuticals, particularly as a potential therapeutic agent targeting various diseases. Its structure allows for interactions with biological targets, making it suitable for:
- Allosteric Modulators : Research has indicated that derivatives of this compound can act as allosteric modulators for G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders. For instance, modifications to similar compounds have shown promise in enhancing the efficacy of dopamine D4 receptor agonists, potentially aiding in conditions like erectile dysfunction and other CNS disorders .
Neurobiology
In neurobiological studies, compounds similar to 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-y)(pyridin-4-y)methyl)pyridin-2(1H)-one have been investigated for their neuroprotective properties. Case studies suggest that these compounds may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Material Science
The unique properties of this compound extend to material science, where it is used in:
- Formulation of Advanced Materials : Its chemical structure contributes to enhancing the durability and thermal stability of materials used in electronics and coatings. The incorporation of such compounds into polymer matrices has shown improved mechanical properties and resistance to environmental degradation .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar pyridine derivatives on neuronal cells subjected to oxidative stress. The findings indicated a significant reduction in cell death and improved cell viability, demonstrating the potential of these compounds in developing therapeutic strategies for neurodegenerative diseases .
Case Study 2: Drug Development
Research conducted on a series of related compounds showed that modifications led to enhanced binding affinity for dopamine receptors. These findings suggest that further development of 1-ethyl-4-hydroxy-6-methyl derivatives could yield potent drugs for treating psychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinone/Pyrimidinone Cores
Compound A : 1-Ethyl-2-Methyl-3-Hydroxy-Pyridin-4-one (CAS: Not specified)
- Key Differences : Lacks the 3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl) substituent.
- Properties : Exhibits strong iron(III)-binding affinity (log K ~ 19.2), making it a candidate for treating iron overload disorders .
- Synthesis : Prepared via benzyloxy protection/deprotection, contrasting with the multi-step coupling required for the target compound’s piperidine-pyridine hybrid side chain .
Compound B : 1-(5-Ethyl-4-Hydroxy-6-Methyl-Pyrimidin-2-yl)-Piperidin-4-one (CAS: MFCD16993351)
- Key Differences: Pyrimidinone core replaces the pyridinone ring; the piperidin-4-one group is simpler than the hybrid substituent in the target compound.
- Properties : Lower solubility in aqueous media (logP ~ 1.8) due to reduced polar surface area. Used as a kinase inhibitor intermediate .
Compound C : 1-(Piperidin-4-ylmethyl)Pyridin-2(1H)-one (CAS: 888729-52-0)
- Key Differences : Simplifies the 3-position substituent to a piperidin-4-ylmethyl group, omitting the pyridin-4-yl and methylpiperidine components.
Table 1: Structural and Functional Comparison
Patent Landscape and Therapeutic Potential
The European Patent SPECIFICATION (EP 1 808 168 B1) highlights derivatives like {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone, which share the piperidine-pyridine hybrid motif. These compounds are patented for kinase inhibition (e.g., JAK/STAT pathway), suggesting the target compound may have similar applications .
Preparation Methods
Enamine-Based Approach
Inspired by Bredereck’s method, an enamine intermediate is formed by condensing 4 with pyridine-4-carbaldehyde and 4-methylpiperidine. Subsequent oxidation with sodium periodate cleaves the enamine, yielding the target compound in 45% yield.
Q & A
Q. What are the common synthetic routes for this compound, and how do their yields compare?
The compound can be synthesized via multi-step protocols involving condensation and cyclization reactions. For example, methods similar to those described for analogous pyridin-2(1H)-ones include:
- Method C : Produces yields of ~23% using stepwise alkylation and fluorination .
- Method D : Achieves higher yields (~36%) via one-pot reactions under controlled pH and temperature .
Key characterization techniques include IR, ¹H/¹³C/¹⁹F NMR, and mass spectrometry to confirm structural integrity .
Q. How is structural characterization typically performed?
- Spectroscopic Analysis : IR identifies functional groups (e.g., hydroxyl, carbonyl). Multinuclear NMR (¹H, ¹³C, ¹⁹F) resolves substituent positions and stereochemistry .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Confirms crystal packing and intermolecular interactions .
Q. What experimental models assess analgesic activity?
- In Vivo Models : Thermal plate tests in Sprague-Dawley rats or CD-1 mice measure latency to pain response. Dose-response curves and statistical analysis (e.g., ANOVA via GraphPad Prism) are critical .
- Controls : Include positive controls (e.g., morphine) and vehicle-treated groups to isolate compound-specific effects .
Q. What safety precautions are necessary for laboratory handling?
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation .
- First Aid : Immediate skin/eye rinsing with water and medical consultation for exposure .
Advanced Research Questions
Q. How can low synthetic yields be optimized?
- Catalyst Screening : Test acidic (HCl, HNO₃) or organocatalysts to enhance reaction efficiency .
- Temperature/Time Adjustments : Increase reaction time (e.g., 4–6 hours) or elevate temperatures (57–63°C) to improve conversion .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates .
Q. How to resolve discrepancies between in vitro and in vivo biological data?
- Pharmacokinetic Profiling : Assess bioavailability, metabolism, and blood-brain barrier penetration using LC-MS .
- Dose Equivalency : Adjust in vitro concentrations to match in vivo plasma levels.
- Species-Specific Factors : Compare rodent vs. human metabolic enzymes using microsomal assays .
Q. What analytical methods ensure purity and stability?
Q. How to design SAR studies for pharmacological optimization?
- Core Modifications : Replace the pyridine ring with pyridazine (as in ) to alter electron density .
- Substituent Variation : Compare 4-methylpiperidinyl vs. 4-methylpiperazinyl groups () to assess steric/electronic effects .
- Biological Assays : Test analogs in enzyme inhibition (e.g., COX-2) or receptor binding assays .
Q. What statistical approaches suit repeated-measures pharmacological data?
- Split-Split Plot Design : Assign treatments to main plots, subplots (e.g., dose levels), and sub-subplots (e.g., time points) to account for variability .
- Mixed-Effects Models : Use software like GraphPad Prism or R to analyze longitudinal data with random effects (e.g., individual animal variability) .
Q. How to validate toxicity in non-rodent models?
- Alternative Species : Zebrafish embryos for high-throughput screening of developmental toxicity.
- Organ-on-a-Chip : Human liver or kidney models to predict organ-specific toxicity .
- Biomarker Profiling : Measure serum ALT/AST (liver) or BUN/creatinine (kidney) in exposed animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
